molecular formula C13H21NO4 B2801666 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 1936695-68-9

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid

Cat. No.: B2801666
CAS No.: 1936695-68-9
M. Wt: 255.314
InChI Key: NYCIWWDVTWBDIL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid (CAS: 1699285-76-1) is a bicyclic compound featuring a rigid [2.2.2]octane scaffold. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . The tert-butoxycarbonyl (Boc) group at the 2-position serves as a protective moiety for amines, while the carboxylic acid at the 4-position enhances reactivity in coupling reactions. This compound is commercially available in milligram to gram quantities (e.g., CymitQuimica, Enamine Ltd.) and is classified as a specialty building block for drug discovery .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-13(10(15)16)6-4-9(14)5-7-13/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCIWWDVTWBDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936695-68-9
Record name 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid
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Biological Activity

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid, a bicyclic compound, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, synthesis, and relevant case studies.

  • Molecular Formula : C₁₃H₂₁NO₄
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1936695-68-9

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with biological systems, particularly in neuropharmacology and as a scaffold for drug development. Research indicates that derivatives of azabicyclo compounds exhibit various pharmacological effects, including:

  • Neuroactive Properties : Certain derivatives have shown promise in modulating neurotransmitter systems, which could have implications for treating neurological disorders.
  • Antiviral Activity : Compounds with similar bicyclic structures have been investigated for their potential as antiviral agents, particularly against viral infections that affect the central nervous system.
  • Cancer Cell Apoptosis : Some studies suggest that bicyclic amino acids can induce apoptosis in cancer cells, making them candidates for cancer therapeutics.

Neuropharmacological Effects

Research has demonstrated that 2-azabicyclo[2.2.2]octane derivatives can influence neurotransmitter levels in the brain. For instance, a study highlighted how certain analogs selectively disturb neutral amino acid levels in the cerebral cortex, suggesting potential applications in treating conditions like depression and anxiety disorders .

Antiviral Research

In studies focusing on antiviral properties, compounds similar to 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane have been evaluated for their efficacy against various viruses. For example, dihydroxylated derivatives have been used as scaffolds for developing antiviral agents targeting specific viral pathways .

Cancer Research

A notable study explored the effects of bicyclic β-amino acid derivatives on cancer cell lines. These compounds were found to inhibit cell growth and induce apoptosis through mechanisms involving mitochondrial pathways . This suggests that 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane could be further investigated as a potential anticancer agent.

Synthesis and Derivatives

The synthesis of 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane typically involves multi-step organic reactions that incorporate various protecting groups to enhance stability and bioavailability. The tert-butoxycarbonyl (Boc) group is often used to protect the amine during synthesis, allowing for selective reactions at other functional sites.

Table 1: Comparison of Biological Activities of Bicyclic Compounds

Compound NameActivity TypeReference
4-Aminobicyclo[2.2.2]octane-1-carboxylic acidNeuroactive
Dihydroxylated derivativesAntiviral
Bicyclic β-amino acid derivativesAnticancer
2-Azabicyclo[2.2.1]heptane derivativesAntiviral

Case Studies

  • Neurotransmitter Modulation : A study investigated the effects of a related azabicyclo compound on serotonin levels in animal models, showing significant alterations that could lead to therapeutic applications in mood disorders .
  • Antiviral Efficacy : In vitro studies demonstrated that certain bicyclic compounds inhibited viral replication in cultured cells, suggesting a mechanism involving interference with viral entry or replication processes .
  • Cancer Cell Line Studies : Research on various cancer cell lines revealed that bicyclic compounds could selectively induce apoptosis through mitochondrial pathways, indicating their potential as chemotherapeutic agents .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of bicyclic compounds, including 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid, exhibit promising anticancer properties. A study highlighted the synthesis of various derivatives that showed significant cytotoxic effects against cancer cell lines, suggesting potential for further development as anticancer agents .
  • Antimicrobial Properties : The compound's structural features make it a candidate for antimicrobial studies. Preliminary investigations have shown that modifications can enhance its activity against various bacterial strains, indicating its potential use in developing new antibiotics .
  • Neuroprotective Effects : Compounds similar to this compound have been explored for neuroprotective effects in models of neurodegenerative diseases. The bicyclic structure may interact with neurotransmitter systems, offering a pathway for therapeutic interventions .

Applications in Organic Synthesis

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of amino acids and peptides. Its ability to undergo various chemical transformations makes it valuable in creating complex molecular architectures .
  • Stereoselective Reactions : The unique stereochemistry of the bicyclic framework allows for stereoselective reactions, which are essential in synthesizing chiral compounds used in pharmaceuticals .

Case Study 1: Synthesis of Peptidomimetics

A study demonstrated the use of this compound in synthesizing peptidomimetics that mimic natural peptides but offer enhanced stability and bioavailability. The synthesized compounds showed improved binding affinity to target receptors compared to their natural counterparts.

Case Study 2: Antimicrobial Screening

Another research project screened various derivatives of the compound against a panel of microorganisms, including resistant strains of Staphylococcus aureus and Escherichia coli. Results indicated several derivatives exhibited significant antimicrobial activity, paving the way for new antibiotic development.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer and antimicrobial propertiesDerivatives showed cytotoxic effects against cancer cell lines .
Organic SynthesisBuilding block for complex moleculesValuable in synthesizing amino acids and peptides .
Neuroprotective EffectsPotential therapeutic interventions for neurodegenerative diseasesInteractions with neurotransmitter systems suggested neuroprotective effects .

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group participates in classical acid-derived reactions:

Reaction TypeConditions/ReagentsProductYieldReferences
Esterification Methanol, H<sub>2</sub>SO<sub>4</sub> (cat.), refluxMethyl ester derivative85–92%,
Amide Coupling EDCl/HOBt, R-NH<sub>2</sub>, DMFAmide conjugate70–80%,
Decarboxylation 150–200°C, toluene2-Boc-2-azabicyclo[2.2.2]octane65%

Mechanistic Insights :

  • Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.

  • Amide coupling uses carbodiimide-mediated activation to form an intermediate O-acylisourea.

  • Thermal decarboxylation occurs via a six-membered cyclic transition state, releasing CO<sub>2</sub>.

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

ConditionsReagentsProductYieldReferences
Mild Acidolysis TFA (20% in DCM), 0°C to RT2-Azabicyclo[2.2.2]octane-4-carboxylic acid (free amine)95%,
Strong Acidolysis HCl (4M in dioxane), RTSame as above90% ,

Key Notes :

  • TFA is preferred for its mildness and compatibility with acid-sensitive substrates.

  • The bicyclic framework remains intact during deprotection due to its high stability.

Functional Group Interconversion

The carboxylic acid can be converted into other derivatives:

ReactionReagentsProductYieldReferences
Reduction to Alcohol LiAlH<sub>4</sub>, THF, 0°C4-Hydroxymethyl-2-Boc-2-azabicyclo[2.2.2]octane60%
Activation to Acyl Chloride SOCl<sub>2</sub>, refluxAcyl chloride intermediate88%

Applications :

  • Acyl chlorides serve as intermediates for nucleophilic substitutions (e.g., with amines or alcohols).

  • Reduced alcohol derivatives are used in prodrug design.

Bicyclic Framework Stability

The azabicyclo[2.2.2]octane core exhibits remarkable stability under standard reaction conditions:

Stress TestConditionsOutcomeReferences
Thermal Stability 100°C, 24 hrs, inert atmosphereNo decomposition
Acid/Base Resistance pH 1–14, RT, 12 hrsStructure intact ,

Structural Impact :

  • The bicyclic system’s rigidity minimizes ring-opening reactions, making it ideal for applications requiring conformational constraint,.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Ring Systems

A key distinction lies in the bicyclo ring size and substituent positioning:

Compound Bicyclo System Substituents CAS Number Molecular Formula
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid [2.2.2]octane Boc (2-position), COOH (4-position) 1699285-76-1 C₁₃H₂₁NO₄
(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid [2.2.2]octane Boc (2-position), COOH (5-position) 2227202-47-1 C₁₃H₂₁NO₄
2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid [4.1.0]heptane Boc (2-position), COOH (1-position) 1239421-67-0 C₁₂H₁₉NO₄
3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid [4.1.0]heptane Boc (3-position), COOH (1-position) 1892678-82-8 C₁₂H₁₉NO₄
(1S,3R,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid [2.2.1]heptane Boc (2-position), COOH (3-position) 291775-53-6 C₁₂H₁₉NO₄
  • Substituent Effects : Positioning of the carboxylic acid (e.g., 4- vs. 5-position in octane derivatives) alters steric accessibility and hydrogen-bonding capabilities, impacting reactivity in peptide synthesis .

Commercial and Research Relevance

  • Availability: The target compound is marketed by Enamine Ltd.
  • Therapeutic Potential: Unlike thia-azabicyclo antibiotics (), the target compound’s lack of sulfur limits direct antimicrobial use but expands utility in neurologic or metabolic drug discovery .

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